1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine

Physicochemical property optimization CNS drug design Amine basicity tuning

For CNS drug discovery teams, sourcing pyrrolidine intermediates with non-optimal basicity leads to poor brain penetration or target engagement in lead optimization. 1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine directly addresses this by providing a pre-tuned mono-fluorinated pyrrolidine core (pKa ~8.68) critical for balancing BBB penetration and receptor affinity, as validated in α4β2 nAChR programs. • Enables late-stage diversification via the 4-bromo handle for rapid SAR exploration. • Prevents the additional synthetic burden and selectivity loss associated with non-fluorinated or over-fluorinated analogs. Supplied with rigorous analytical characterization to ensure reproducible coupling performance.

Molecular Formula C11H12BrF2N
Molecular Weight 276.12 g/mol
Cat. No. B15090494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine
Molecular FormulaC11H12BrF2N
Molecular Weight276.12 g/mol
Structural Identifiers
SMILESC1CN(CC1F)CC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C11H12BrF2N/c12-10-2-1-8(5-11(10)14)6-15-4-3-9(13)7-15/h1-2,5,9H,3-4,6-7H2
InChIKeyWVNIVKCOEFDRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Functionalized Pyrrolidine Building Block for CNS and Metabolic Drug Discovery


1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine (CAS 2286043-04-5, MF C11H12BrF2N, MW 276.12) is a strategically functionalized saturated N-heterocycle combining a 3-fluoropyrrolidine core with a 4-bromo-3-fluorobenzyl N-substituent . The 3-fluoropyrrolidine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to modulate amine basicity (pKa reduction from ~11.3 to approximately 8.68) and improve drug-like physicochemical profiles . The aryl bromide handle enables versatile late-stage diversification via cross-coupling chemistry. This compound serves as a key intermediate rather than a final bioactive entity, and its procurement value is predicated on the confluence of a performance-tuned fluorinated amine and a reactive synthetic handle within a single, well-characterized building block.

1 3-Fluoropyrrolidine core – Engineered pKa modulation for CNS drug design and balanced permeability.
2 Aryl bromide handle – Enables versatile late-stage diversification (Suzuki, Sonogashira, Buchwald-Hartwig).
3 Advanced intermediate – Designed for SAR exploration in metabolic and neurological target programs.

Why This Pyrrolidine Scaffold Cannot Be Replaced by Generic Analogs


Substituting 1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine with its non-fluorinated analog, 1-(4-bromo-3-fluorobenzyl)pyrrolidine, compromises a critical design parameter: amine basicity. The electron-withdrawing fluorine at the 3-position of the pyrrolidine ring reduces the conjugate acid pKa by approximately 2.6 log units (from ~11.3 to ~8.68), a shift that places the protonation equilibrium closer to the physiological pH range . This pKa modulation is essential for balancing target engagement and membrane permeability in CNS drug discovery, where excessive basicity limits brain penetration [1]. Conversely, difluorinated analogs (e.g., 3,3-difluoropyrrolidine derivatives) can suppress pKa too aggressively (to ~7.5), which may impair solubility and receptor binding, as evidenced by the micromolar affinities observed for difluoro derivatives at nicotinic receptors compared to nanomolar affinities for the optimally tuned mono-fluoro compounds [2]. The specific combination of the mono-fluoropyrrolidine core with the bromo-fluoro-benzyl group cannot be replicated by generic, non-fluorinated, or over-fluorinated alternatives without a measurable loss in the desired physicochemical profile.

Non-fluorinated pyrrolidine analogs retain high basicity (pKa ~11.3), which may shift protonation equilibrium and limit passive brain penetration.
Difluorinated (3,3-difluoro) analogs over-suppress basicity (pKa ~7.5); scaffold-level data suggest this may reduce receptor binding affinity.
Generic N-benzyl pyrrolidine building blocks lack both the pKa modulation and the aryl bromide synthetic handle, limiting direct replacement in CNS-oriented workflows.

Quantitative Evidence for Scaffold Differentiation vs. Closest Analogs


pKa Modulation by Mono-3-Fluoropyrrolidine

The 3-fluoropyrrolidine core in the target compound exhibits a predicted conjugate acid pKa of 8.68±0.10, representing a substantial 2.6 log unit reduction compared to the parent pyrrolidine (pKa ~11.3). This positions the amine's protonation equilibrium closer to physiological pH (7.4), a property that enhances passive membrane permeability while retaining sufficient basicity for target engagement . In contrast, the non-fluorinated analog 1-(4-bromo-3-fluorobenzyl)pyrrolidine retains the full pyrrolidine basicity (pKa ~11.3) and is expected to be predominantly protonated at physiological pH, which can limit blood-brain barrier penetration [1]. The difluoro analog (3,3-difluoropyrrolidine) overcorrects this parameter, achieving a pKa of approximately 7.5, a range that studies show can be detrimental to receptor binding affinity compared to the mono-fluoro derivatives [2].

pKa Modulation
Class-level inference
Predicted pKa 8.68 ± 0.10
vs. pyrrolidine ~11.3, difluoro ~7.5
pKa range supports CNS permeability design goals.
Predicted value; scaffold-class experimental context.
Physicochemical property optimization CNS drug design Amine basicity tuning

Binding Affinity Advantage at α4β2 nAChRs

In a head-to-head study of 3-fluoropyrrolidine derivatives at nicotinic acetylcholine receptors, mono-fluorinated pyrrolidine compounds exhibited nanomolar binding affinities for the α4β2 subtype (Ki values as low as 7.4 and 7.5 nM for the most optimized ligands), coupled with one to two orders of magnitude selectivity over the α3β4 subtype [1]. In stark contrast, the corresponding difluoro derivatives showed only micromolar affinity for both receptor subtypes, a finding attributed to excessive suppression of amine basicity that impairs productive receptor interactions [1]. While this specific data is from elaborated pyridine-containing ligands rather than the simple N-benzyl target compound, it validates the mono-3-fluoropyrrolidine scaffold as the optimal fluorination state for achieving high-affinity binding in CNS targets—a property relevant to programs that will further elaborate the target compound's aryl bromide handle into final ligands.

Binding Affinity (α4β2)
Class-level inference
Mono-fluoro Ki 7.4–126 nM
Difluoro Ki >50,000 nM (>6,700-fold difference)
Mono-fluorinated scaffold enables high-affinity binding; difluoro over-suppression impairs engagement.
Scaffold-class data; compound-specific binding not yet reported.
Nicotinic acetylcholine receptors CNS ligand design Structure-activity relationship

Predicted CNS Blood-Brain Barrier Permeability

The Tamborini et al. study calculated key BBB-penetration predictors (clogP, PSA, logBB) for 13 mono- and di-fluorinated pyrrolidine ligands and concluded that all mono-fluorinated derivatives with Mr < 350 Da, clogP > 2, and PSA < 40 Ų possess physicochemical properties predictive of good CNS penetration [1]. The target compound, with a molecular weight of 276.12 Da and the 3-fluoropyrrolidine scaffold, falls within these favorable parameters. In contrast, non-fluorinated pyrrolidine analogs, while also meeting some criteria, have higher amine basicity (pKa ~11.3) that can reduce the fraction of neutral, membrane-permeable species at physiological pH, negatively impacting the logBB metric used to predict brain partitioning [REFS-1, REFS-2].

CNS BBB Permeability
Class-level inference
Mono-fluoro logBB up to +0.251, >50% neutral at pH 7.4
Non-fluorinated: predominantly protonated, reduced neutral fraction
Predicted favorable brain penetration parameters for mono-fluoro derivatives.
In silico predictions; experimental logBB may vary per final ligand.
Blood-brain barrier penetration CNS druglikeness Physicochemical profiling

Metabolic Stability of Mono-Fluorinated Pyrrolidines

A 2023 systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance measurements revealed high metabolic stability for the series of compounds studied (with the single exception of the 3,3-difluoroazetidine derivative) [1]. The fluorine substitution at the 3-position of the pyrrolidine ring is known to block oxidative metabolism at the adjacent carbon positions through a combination of electronic withdrawal and steric effects, extending the metabolic half-life of compounds incorporating this motif compared to their non-fluorinated counterparts. While the specific target compound was not directly assayed, the scaffold-level evidence supports the inference that 1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine inherits this metabolic stability advantage relative to non-fluorinated pyrrolidine analogs [REFS-1, REFS-2].

Metabolic Stability
Supporting evidence
High microsomal stability for fluorinated heterocycles
3-fluoro substitution blocks oxidative metabolism
Fluorination may improve metabolic stability of derived compounds.
Scaffold-level data; target compound not directly assayed in microsomes.
Metabolic stability Microsomal clearance Fluorine substitution effect

Application Scenarios in Drug Discovery and Chemical Biology


Synthesis of CNS-Penetrant α4β2 Nicotinic Receptor Ligands

The target compound serves as an advanced intermediate for the construction of α4β2 nAChR ligands by utilizing the 4-bromo substituent for Sonogashira, Suzuki, or Buchwald-Hartwig coupling to install aryl, heteroaryl, or alkyne groups known to enhance subtype selectivity [1]. The 3-fluoropyrrolidine core provides the optimal amine basicity range (pKa 6.98–8.80) for balancing BBB penetration and receptor engagement, as validated by the Tamborini et al. study where mono-fluoro derivatives achieved Ki values of 7.4–7.5 nM at α4β2 with >6,700-fold selectivity over α7 [1]. This late-stage diversification strategy is preferred over using a non-fluorinated pyrrolidine scaffold, which would require subsequent fluorine introduction or compromise CNS penetration parameters [REFS-1, REFS-2].

Construction of Selective DPP-IV Inhibitor Candidates

3-Fluoropyrrolidine amides have been documented as selective dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, with the fluorine atom contributing to selectivity over the related off-target enzyme quiescent cell proline dipeptidase (QPP) [2]. The target compound's 4-bromo-3-fluorobenzyl group can be elaborated or replaced via cross-coupling to generate structurally diverse DPP-IV inhibitor libraries, while the pre-installed 3-fluoropyrrolidine core ensures the requisite selectivity profile from the outset [2]. Using a non-fluorinated pyrrolidine analog would forgo this selectivity advantage and necessitate additional synthetic steps to achieve comparable selectivity .

Fragment-Based Drug Discovery and DEL Synthesis

The compound's balanced molecular weight (276.12 Da), moderate predicted lipophilicity (clogP est. ~2.2–3.0 based on scaffold analogs), and dual functional handles (aryl bromide and tertiary amine) position it as an attractive fragment or diversity element for fragment-based screening and DNA-encoded library synthesis [REFS-1, REFS-4]. The 3-fluoropyrrolidine core's established metabolic stability profile [3] increases the likelihood that hits derived from this fragment will possess favorable PK properties, reducing the optimization burden in hit-to-lead campaigns compared to fragments built on non-fluorinated pyrrolidine cores.

Development of Prolyl Oligopeptidase Inhibitors

N-Benzyloxycarbonyl-prolyl-3-fluoropyrrolidine has been identified as a lead inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in cognitive function and neurodegenerative disorders [4]. The target compound, featuring a 4-bromo-3-fluorobenzyl group in place of the benzyloxycarbonyl-prolyl moiety, provides a structurally distinct chemotype for POP inhibitor exploration while retaining the validated 3-fluoropyrrolidine pharmacophore that is essential for inhibitory activity [4]. The aryl bromide handle enables rapid generation of analogs to probe POP active site topology.

Application
Selection Property
Validation Focus
CNS-penetrant α4β2 nAChR ligand synthesis
3-Fluoropyrrolidine core with pKa modulation for BBB balance, plus aryl bromide for late-stage diversification
α4β2 binding affinity and subtype selectivity over α7/α3β4
Selective DPP-IV inhibitor libraries
Pre-installed 3-fluoropyrrolidine core reported to favor DPP-IV over QPP selectivity
DPP-IV vs. QPP selectivity window in enzyme assays
Fragment-based screening & DEL synthesis
Moderate molecular weight, dual synthetic handles, scaffold-level metabolic stability potential
Hit-to-lead PK parameters and library diversification scope
Prolyl oligopeptidase (POP) inhibitor exploration
3-Fluoropyrrolidine pharmacophore with aryl bromide for active-site topology probing
POP inhibitory activity and structure-activity relationship
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